Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide
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Overview
Description
Preparation Methods
The synthesis of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide can be compared with similar compounds such as:
Beta-Alanine, N-(7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)-, monohydrobromide: This compound shares a similar core structure but differs in the attached functional groups.
3-[(4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-ylidene)amino]propanoic acid;hydrobromide: Another related compound with variations in the side chains and functional groups.
Properties
CAS No. |
102688-90-4 |
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Molecular Formula |
C17H23BrN4O3S |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-carboxypropyl-(4-methoxy-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazin-9-yl)azanium;bromide |
InChI |
InChI=1S/C17H22N4O3S.BrH/c1-17(2)7-10(18-6-4-5-12(22)23)14-11(8-17)21-13-15(24-3)19-9-20-16(13)25-14;/h9,18H,4-8H2,1-3H3,(H,22,23);1H |
InChI Key |
WCGVXUQJUMBOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C2C(=NC3=C(N=CN=C3S2)OC)C1)[NH2+]CCCC(=O)O)C.[Br-] |
Origin of Product |
United States |
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